molecular formula C18H18N2O2S2 B2735960 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one CAS No. 519150-62-0

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one

Cat. No. B2735960
CAS RN: 519150-62-0
M. Wt: 358.47
InChI Key: GCZVLVHDVSXHRV-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research on compounds similar to 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves their synthesis and characterization. For instance, studies have reported the synthesis and characterization of novel triazenes from the reaction of cyclic aminals with diazonium ions, contributing to the development of new classes of compounds with potential applications in various scientific fields (Rivera & González-Salas, 2010). Additionally, research on metal-induced facile synthesis of tricyclic systems highlights the possibility of creating complex molecular structures that could serve as intermediates for further chemical transformations (Tandon & Lucas, 2008).

Molecular and Crystal Structures

The molecular and crystal structures of related compounds are another area of interest, providing insights into their chemical behavior and potential applications. For example, the molecular and crystal structures of compounds such as 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione and its complex with Cd(II) have been studied, revealing details about their structural configurations (Askerov et al., 2019). These studies are crucial for understanding the interaction mechanisms of these compounds and their potential use in materials science and coordination chemistry.

Photoluminescent Properties

The photoluminescent properties of compounds containing methoxy or methylthio groups, similar to the core structure , have been investigated. Such studies reveal the influence of sulfur and oxygen atoms on their mesomorphic and photo-luminescent properties, indicating potential applications in materials science, particularly in the development of new photoluminescent materials (Han et al., 2009).

Anti-Cancer Activity

Research into the anti-cancer activity of metal ion complexes derived from tetrazole-triazole compounds, which share structural similarities with the compound , has shown promising results. Such studies suggest the potential therapeutic applications of these complexes against cancer cell lines, highlighting the importance of structural design in the development of new anticancer agents (Ghani & Alabdali, 2022).

properties

IUPAC Name

4-(3-methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-22-12-7-5-6-11(10-12)20-17(21)15-13-8-3-2-4-9-14(13)24-16(15)19-18(20)23/h5-7,10H,2-4,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZVLVHDVSXHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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